(R)-(+)-1-Phenyl-1,3-propanediol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370608 | |
| Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103548-16-9 | |
| Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Context and Significance of R + 1 Phenyl 1,3 Propanediol
Role in Chiral Synthesis and Stereochemistry
(R)-(+)-1-Phenyl-1,3-propanediol serves as a critical tool in the field of chiral synthesis , which aims to produce a specific stereoisomer of a product. Its primary role is often as a chiral auxiliary , a pre-existing chiral molecule that is temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. After the desired stereocenter is created, the auxiliary can be removed and often recycled.
The defined (R) configuration at the benzylic alcohol position of this compound provides a powerful steric and electronic influence, guiding the approach of reagents to the substrate and leading to the preferential formation of one enantiomer over the other. This results in products with high enantiomeric excess (ee) , a measure of the purity of a single enantiomer in a mixture. For instance, the use of chiral auxiliaries derived from similar 1,3-diol structures has been shown to achieve high enantioselectivity in various chemical transformations.
Importance in Advanced Organic Synthesis
In the landscape of advanced organic synthesis , this compound and its derivatives are valuable precursors for the synthesis of more complex chiral molecules. The diol functionality allows for a variety of chemical modifications, enabling its incorporation into larger, multifunctional structures.
One notable application is in the synthesis of other chiral diols and amino alcohols, which are themselves important building blocks. For example, the related (1R,2S)-1-phenyl-1,2-propanediol, a key pharmaceutical intermediate, can be synthesized through stereoselective methods. mdpi.com Furthermore, derivatives of 1,3-propanediol (B51772) can be utilized in catalytic enantioselective reactions, broadening their synthetic utility.
The development of efficient synthetic routes to enantiomerically pure compounds like this compound is an active area of research. Methods such as kinetic resolution via Sharpless epoxidation have been successfully employed to produce related chiral 1,3-diols in good yield and high enantiomeric purity. uci.edu
Relevance in Medicinal and Agrochemical Chemistry
The principles of stereochemistry are fundamental to medicinal and agrochemical chemistry , as the biological targets for drugs and pesticides are themselves chiral. The different enantiomers of a chiral therapeutic agent can have distinct pharmacological and toxicological profiles. Similarly, in agriculture, one enantiomer of a pesticide may be highly effective against a target pest while the other is inactive or even harmful to non-target organisms. nih.gov
This compound serves as a valuable chiral starting material for the synthesis of a variety of biologically active molecules. For instance, derivatives of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol have been synthesized and evaluated for their antidepressant-like activities. nih.govresearchgate.net The antidepressant drug fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a chiral molecule, and its enantioselective synthesis is of significant interest. researchgate.netnih.gov While direct synthesis of fluoxetine using this compound as a starting material is not the most common route, the structural similarities highlight the potential of this diol as a precursor for analogous psychoactive compounds.
In the agrochemical sector, chiral molecules are increasingly important for developing more effective and environmentally benign products. The synthesis of chiral agrochemicals often relies on the use of chiral building blocks to ensure the final product has the desired stereochemistry for optimal activity. nih.govmdpi.com
Chemical and Physical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 103548-16-9 |
| Appearance | Solid |
| IUPAC Name | (1R)-1-phenylpropane-1,3-diol |
Data sourced from PubChem CID 2735120 nih.gov
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton at the chiral center (C1), the diastereotopic methylene (B1212753) protons at C2, and the methylene protons at C3, as well as the hydroxyl protons. The coupling patterns between these protons would provide valuable structural information.
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the carbinol carbon (C1), and the two methylene carbons (C2 and C3). Predicted ¹³C NMR data for the related 1-phenyl-1-propanol (B1198777) is available, which can serve as a reference. hmdb.ca
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | Broad band around 3600-3200 |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~3000-2850 |
| C=C (aromatic) | ~1600 and 1450 |
| C-O (alcohol) | ~1260-1000 |
General characteristic absorption ranges. researchgate.netchemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water (H₂O), a hydroxyl radical (•OH), and cleavage of the carbon-carbon bonds, leading to characteristic fragment ions. uci.edu
Stereoselective Synthetic Methodologies for R + 1 Phenyl 1,3 Propanediol
Asymmetric Catalysis in (R)-(+)-1-Phenyl-1,3-propanediol Production
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules like this compound. ajchem-b.comresearchgate.net This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Metal-catalyzed asymmetric hydrogenation is a widely employed method for the synthesis of chiral alcohols. researchgate.net This technique involves the use of transition metal complexes with chiral ligands to catalyze the addition of hydrogen to a prochiral ketone, yielding a chiral alcohol with high enantioselectivity. ajchem-b.com In the context of this compound synthesis, the asymmetric hydrogenation of β-hydroxy ketones is a key step. capes.gov.br
Ruthenium, rhodium, and iridium are the most extensively studied metals for this transformation. researchgate.netrsc.org For instance, chiral Ru/diamine catalysts have demonstrated remarkable efficacy in the asymmetric hydrogenation of various heteroaromatic compounds, achieving high yields and enantiomeric excesses (ee). ajchem-b.com Similarly, rhodium complexes, particularly those with chiral phosphorus ligands, are highly effective for the hydrogenation of functionalized alkenes. ajchem-b.com The choice of metal and ligand is crucial for achieving high enantioselectivity and reaction rates. ajchem-b.comresearchgate.net
Recent advancements have focused on the development of novel catalytic systems. For example, a palladium-based catalyst with a chiral bisphosphine ligand has been developed for the asymmetric hydrogenation of functionalized ketones in 2,2,2-trifluoroethanol, achieving up to 92.2% ee. researchgate.net First-row transition metals are also being explored as more sustainable alternatives to precious metals. rsc.org
Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation for Chiral Alcohol Synthesis
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
| Ru/TsDPEN | 2-(pyridine-2-yl) quinoline (B57606) derivatives | Chiral N and P-ligands | High | ajchem-b.com |
| Chiral Ru/diamine | Dibenzo[b,f] ajchem-b.comnih.govoxazepine derivatives | Chiral amines | Up to 99% | ajchem-b.com |
| BridgePhos-Rh | 3-benzoylaminocoumarins | Chiral 3-amino dihydrocoumarins | Up to 99.7% | ajchem-b.com |
| Pd/bisphosphine complex | Functionalized ketones | Chiral alcohols | Up to 92.2% | researchgate.net |
| Ir/TiO2 with cinchonidine | 1-phenyl-1,2-propanedione | Chiral diols | High | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. nih.govnih.gov These metal-free catalysts offer several advantages, including lower toxicity and sensitivity to air and moisture. nih.gov
For the synthesis of chiral diols, organocatalytic reductions of β-keto esters and β-hydroxy ketones are particularly relevant. capes.gov.brnih.gov Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used in these reactions. ajchem-b.comnih.gov For instance, the organocatalytic α-hydroxylation of β-keto esters using cinchona alkaloid derivatives as catalysts and peroxides as the oxidant proceeds with high yields and good enantioselectivity, providing access to optically active anti-diols. nih.gov
Another approach involves the use of chiral diol-based organocatalysts, such as BINOLs and tartaric acid derivatives. nih.gov These catalysts can create a chiral environment around the substrate, directing the stereochemical outcome of the reaction. nih.gov For example, a terphenylboronic acid has been employed for the stereoselective reduction of acyclic and cyclic β-hydroxy ketones to their corresponding syn-1,3-diols with high selectivity. capes.gov.br
Table 2: Organocatalytic Approaches for Chiral Diol Synthesis
| Catalyst | Reaction Type | Substrate | Product | Key Feature | Reference |
| Cinchona alkaloid derivatives | α-hydroxylation | β-keto esters | Optically active anti-diols | High yields and good enantioselectivity | nih.gov |
| Terphenylboronic acid | Stereoselective reduction | β-hydroxy ketones | syn-1,3-diols | High selectivity | capes.gov.br |
| Chiral silanediol | Acyl Mannich reaction | N-acylisoquinoline | Chiral N-acyl aminals | Halide-binding catalysis | nih.gov |
The design and synthesis of chiral ligands are central to the success of asymmetric metal catalysis. researchgate.netutexas.edu The ligand's structure dictates the three-dimensional environment around the metal center, thereby controlling the enantioselectivity of the catalytic reaction. nih.gov
A variety of chiral ligands have been developed, with P,N-ligands and bisphosphine ligands being particularly prominent. researchgate.netnih.govmdpi.com P,N,N-tridentate ligands have also shown excellent performance in asymmetric hydrogenations catalyzed by ruthenium, iridium, manganese, or cobalt. researchgate.net These ligands have been successfully applied to a wide range of substrates, including ketones, esters, and imines, to produce chiral products with high yields and enantioselectivities. researchgate.net
The modular nature of many chiral ligands allows for their fine-tuning to specific reactions and substrates. utexas.edunih.gov This modularity enables the rapid optimization of a ligand's steric and electronic properties to achieve the desired catalytic performance. nih.gov For example, PHOX (phosphine-oxazoline) ligands, which are modular P,N-ligands, have proven to be highly effective in a variety of metal-catalyzed reactions. nih.gov
Table 3: Prominent Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Key Features | Applications | Reference |
| P,N-Ligands (e.g., PHOX) | Modular, tunable steric and electronic properties | Pd-catalyzed allylic alkylation, Ir-catalyzed hydrogenation | nih.govresearchgate.net |
| Bisphosphine Ligands (e.g., dppf-based) | Central chirality | Rh-catalyzed asymmetric hydrogenations | mdpi.com |
| P,N,N-Tridentate Ligands | Ferrocene, phenethylamine, or spiro backbones | Ru, Ir, Mn, Co-catalyzed asymmetric hydrogenations | researchgate.net |
| Pinane-based aminodiols | Derived from natural (-)-β-pinene | Asymmetric addition of diethylzinc (B1219324) to aldehydes | mdpi.comresearchgate.net |
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govuclouvain.be
Enzymes, particularly oxidoreductases and dehydrogenases, are highly efficient catalysts for the asymmetric reduction of ketones to chiral alcohols. nih.govnih.govnih.gov These enzymes often exhibit exquisite stereoselectivity, leading to the formation of a single enantiomer with very high optical purity. nih.gov
An (R)-1-phenyl-1,3-propanediol-producing enzyme has been purified from Trichosporon fermentans. nih.gov This NADPH-dependent enzyme converts 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-1-phenyl-1,3-propanediol with over 99% ee. nih.gov The enzyme displays maximum activity at pH 7.0 and 40°C. nih.gov
Another well-characterized enzyme is (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum. nih.gov This enzyme catalyzes the NADH-dependent reduction of a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov
Table 4: Characterized Enzymes for Chiral Diol Synthesis
| Enzyme | Source Organism | Substrate | Product | Key Characteristics | Reference |
| (R)-1-phenyl-1,3-propanediol-producing enzyme | Trichosporon fermentans | 3-hydroxy-1-phenylpropane-1-one (HPPO) | (R)-1-phenyl-1,3-propanediol | NADPH-dependent, anti-Prelog's specificity, >99% ee | nih.gov |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Aromatoleum aromaticum | Prochiral ketones, β-keto esters | Enantiopure secondary alcohols | NADH-dependent, high enantioselectivity | nih.gov |
| Alcohol dehydrogenase from Lactobacillus brevis (ADHLb) | Lactobacillus brevis | 2-hydroxy-1-phenylpropan-1-one | 1-phenylpropane-1,2-diol (B147034) | Stereoselective reduction | researchgate.net |
| Alcohol dehydrogenase from Thermoanaerobacter sp. (ADHT) | Thermoanaerobacter sp. | 2-hydroxy-1-phenylpropan-1-one | 1-phenylpropane-1,2-diol | Stereoselective reduction | researchgate.net |
Whole-cell biocatalysis utilizes intact microbial cells, which contain the desired enzymes, to carry out chemical transformations. nih.govnih.gov This approach avoids the need for enzyme purification and can be more cost-effective, especially when cofactor regeneration is required. nih.govnih.gov
Various microorganisms, including bacteria and yeasts, have been employed for the production of 1,3-propanediol (B51772) from renewable resources like glycerol (B35011). nih.govnih.gov For instance, Saccharomyces cerevisiae has been engineered to produce aldehydes and can be used as a whole-cell biocatalyst for various transformations. nih.gov
In the context of this compound, whole cells of Trichosporon fermentans can be used for the production of the diol from HPPO. nih.gov An (R)-PPD-producing reaction using the purified enzyme and an NADPH recycling system resulted in a total yield of 8.9 g/l of (R)-PPD in 16 hours with an optical purity of over 99% e.e. nih.gov Furthermore, the combination of a lyase and an alcohol dehydrogenase in a two-step enzymatic synthesis has been shown to produce all four stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net
Table 5: Microbial Transformations for Chiral Diol Production
| Microorganism/System | Substrate | Product | Key Features | Reference |
| Trichosporon fermentans (purified enzyme with NADPH recycling) | 3-hydroxy-1-phenylpropane-1-one (HPPO) | (R)-1-phenyl-1,3-propanediol | 8.9 g/l yield in 16 h, >99% ee | nih.gov |
| Saccharomyces cerevisiae (engineered strain) | Polyunsaturated fatty acids | 9-carbon aldehydes | Whole-cell biotransformation | nih.gov |
| Lyase and alcohol dehydrogenase combination | Benzaldehyde and acetaldehyde | All four stereoisomers of 1-phenylpropane-1,2-diol | Two-step enzymatic synthesis | researchgate.net |
| Escherichia coli (recombinant) | Ketones | Secondary alcohols | Whole-cell catalysis with heterologously produced PEDH | nih.gov |
Chemoenzymatic Strategies for Enhanced Enantioselectivity
Chemoenzymatic strategies leverage the high selectivity of enzymes to produce chiral compounds. In the synthesis of this compound, enzymes are used to selectively produce a specific stereoisomer.
One notable chemoenzymatic approach involves the use of an (R)-1-phenyl-1,3-propanediol-producing enzyme from Trichosporon fermentans AJ-5152. This enzyme is NADPH-dependent and facilitates the conversion of 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-1-phenyl-1,3-propanediol with an optical purity of over 99% enantiomeric excess (e.e.). nih.gov The enzyme exhibits anti-Prelog's specificity and shows optimal activity at a pH of 7.0 and a temperature of 40°C. nih.gov
A reaction system employing this purified enzyme, along with an NADPH recycling system, has been successfully used for the production of (R)-1-phenyl-1,3-propanediol. By successively feeding the substrate, HPPO, a total yield of 8.9 g/L of (R)-1-phenyl-1,3-propanediol was achieved in 16 hours, with a molar yield of 76%. nih.gov
The biosynthesis of 1,3-propanediol can also be achieved through microbial fermentation. nih.gov This process typically involves the use of microorganisms that can convert glycerol into 1,3-propanediol. nih.gov The key enzymes in this pathway are glycerol dehydratase and 1,3-propanediol oxidoreductase. nih.gov
Reaction Engineering and Process Optimization in Biocatalysis
Reaction engineering and process optimization are critical for the industrial-scale production of this compound using biocatalytic methods. mdpi.comresearchgate.net These disciplines focus on designing and controlling the reaction system to maximize product yield, purity, and efficiency. mdpi.comresearchgate.net
Key aspects of reaction engineering in the biocatalytic synthesis of 1,3-propanediol include:
Strain Improvement: Genetically modifying microbial strains to enhance their production capabilities. frontiersin.org
Bioprocess Development: Optimizing fermentation conditions such as temperature, pH, and nutrient supply. mdpi.com
Downstream Processing: Developing efficient methods for separating and purifying the final product.
Recent advancements in metabolic engineering and synthetic biology have led to the development of more efficient microbial cell factories and novel bioprocesses for 1,3-propanediol production. rsc.orgbohrium.com These strategies aim to utilize diverse and inexpensive feedstocks, minimize the formation of byproducts, and eliminate the need for costly cofactors. rsc.org
The table below summarizes key parameters and results from an optimized biocatalytic process for producing (R)-1-phenyl-1,3-propanediol. nih.gov
| Parameter | Value |
| Enzyme Source | Trichosporon fermentans AJ-5152 |
| Substrate | 3-hydroxy-1-phenylpropane-1-one (HPPO) |
| Cofactor | NADPH |
| Optimal pH | 7.0 |
| Optimal Temperature | 40°C |
| Reaction Time | 16 hours |
| Product Yield | 8.9 g/L |
| Molar Yield | 76% |
| Optical Purity | >99% e.e. |
Chemo-Selective Reduction Strategies
Chemoselective reduction strategies are employed to selectively reduce a specific functional group within a molecule that contains multiple reducible groups.
The reduction of phenyl-substituted ketones and aldehydes is a common method for synthesizing 1-phenyl-1,3-propanediol. sctunisie.org The choice of reducing agent is crucial for achieving the desired stereoselectivity. While strong reducing agents like lithium aluminum hydride can reduce ketones, they often lead to a racemic mixture of alcohol stereoisomers. blogspot.com
For the synthesis of chiral alcohols, more selective methods are required. Asymmetric hydrogenation using ruthenium-atropisomeric diphosphine complexes as catalysts provides a highly efficient route to enantiomerically enriched β-hydroxy esters, which are precursors to 1,3-diols. sctunisie.org This method allows for the stereocontrolled introduction of the hydroxyl group with excellent enantioselectivity. sctunisie.org The resulting β-hydroxy esters can then be reduced to the corresponding 1,3-diols in high yields. sctunisie.org
The reduction of aldehydes and ketones, in general, involves the addition of a hydrogen atom to each end of the carbon-oxygen double bond, resulting in the formation of an alcohol. libretexts.org The reduction of an aldehyde yields a primary alcohol, while the reduction of a ketone produces a secondary alcohol. libretexts.org
Achieving stereocontrol in the formation of diols is essential for producing a single, desired stereoisomer of 1-phenyl-1,3-propanediol. This can be accomplished through various biocatalytic and chemo-catalytic methods.
A two-step enzymatic synthesis has been described for producing all four stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net This method utilizes a combination of a lyase and an alcohol dehydrogenase, allowing for the separate synthesis of each diol isomer. researchgate.net The use of whole-cell catalysts in a micro-aqueous solvent system allows for higher concentrations of hydrophobic substrates while maintaining high stereoselectivity. researchgate.net
The table below illustrates the results of a two-step biocatalytic synthesis of 1-phenylpropane-1,2-diol stereoisomers. acs.org
| Target Isomer | Carboligation Enzyme | Oxidoreduction Enzyme | Product Concentration (g/L) | Yield (%) | Stereoselectivity (% target isomer) |
| (1R,2R)-PPD | BAL | RADH | High | High | ≥95 |
| (1S,2R)-PPD | BAL | LbADH | High | High | ≥95 |
| (1R,2S)-PPD | BFDL461A | RADH | High | High | ≥95 |
| (1S,2S)-PPD | BFDL461A | LbADH | High | High | ≥95 |
Multi-Step Synthetic Routes to this compound
Multi-step synthetic routes are often necessary to construct complex molecules like this compound with the correct stereochemistry. qub.ac.uk These routes can involve the use of chiral precursors or the introduction of chirality at a specific step in the synthesis.
The production of 1,3-propanediol can be achieved through both petrochemical and biomass-based methods. qub.ac.uk While petrochemical routes often involve high temperatures and pressures with toxic intermediates, biomass-based production through fermentation is considered a more environmentally friendly approach. qub.ac.ukfrontiersin.org
One effective strategy for synthesizing enantiomerically pure compounds is to start with a chiral precursor, a molecule that already possesses the desired stereochemistry at one or more centers.
In the context of this compound synthesis, a multi-step process can begin with a chiral starting material. For instance, the synthesis can be initiated from glycerol, a readily available and renewable resource. nih.gov Through a series of enzymatic or chemical transformations, the stereocenters of the final product can be established from the inherent chirality of the precursor.
Biocatalysis plays a significant role in these strategies, offering highly selective transformations under mild conditions. nih.govmdpi.com The use of enzymes can help to create the desired stereoisomer with high purity, avoiding the formation of unwanted byproducts. nih.gov
Functional Group Interconversions with Stereochemical Retention
The synthesis of enantiomerically pure molecules such as this compound often relies on functional group interconversions that proceed with a high degree of stereochemical control. A key strategy in this regard is the stereoselective reduction of a prochiral ketone to a chiral alcohol. This approach is particularly valuable as it can establish the desired stereocenter in a single, highly controlled step. Biocatalysis, employing whole-cell systems or isolated enzymes, has emerged as a powerful tool for these transformations due to the inherent stereoselectivity of many enzymes, particularly oxidoreductases.
One of the most effective methods for preparing this compound involves the enantioselective reduction of the corresponding β-hydroxy ketone, 3-hydroxy-1-phenylpropan-1-one (B73665). This transformation directly converts the carbonyl group into the desired hydroxyl group, establishing the (R) configuration at the C1 position.
Enzymatic Reduction of 3-Hydroxy-1-phenylpropan-1-one
Detailed research has identified specific microorganisms and enzymes capable of catalyzing the reduction of 3-hydroxy-1-phenylpropan-1-one (HPPO) to this compound with excellent stereoselectivity and high yields.
A notable example is the use of the yeast Trichosporon fermentans AJ-5152, from which an (R)-1-phenyl-1,3-propanediol-producing enzyme has been purified and characterized. nih.gov This enzyme, an NADPH-dependent oxidoreductase, exhibits anti-Prelog specificity, meaning it delivers a hydride to the Re-face of the carbonyl group, resulting in the formation of the (R)-alcohol. The enzyme demonstrates optimal activity at a pH of 7.0 and a temperature of 40°C. nih.gov
In a practical application of this enzymatic system, a preparative-scale reaction was conducted. nih.gov By employing the purified enzyme along with an NADPH regeneration system, a total yield of 8.9 g/L of this compound was achieved within 16 hours. nih.gov The molar yield for this biotransformation was an impressive 76%, and crucially, the optical purity of the product was exceptionally high, with an enantiomeric excess (e.e.) of over 99%. nih.gov
The following table summarizes the key findings of this enzymatic reduction:
| Substrate | Biocatalyst | Product | Yield (molar) | Enantiomeric Excess (e.e.) | Reaction Time |
| 3-Hydroxy-1-phenylpropan-1-one | Purified enzyme from Trichosporon fermentans AJ-5152 | This compound | 76% | >99% | 16 h |
This chemoenzymatic approach, which combines a chemical precursor with a biological catalyst, highlights the efficiency and precision of using functional group interconversions to access stereochemically defined compounds. The high yield and near-perfect enantioselectivity demonstrate the viability of this method for the practical synthesis of this compound.
Further supporting the utility of biocatalysis in this area, studies on other yeast strains, such as Rhodotorula rubra, have demonstrated the successful bioreduction of related β-hydroxy ketones to their corresponding (S,S)-diols with high enantiomeric and diastereomeric excess, underscoring the broad potential of microbial reductases in stereoselective synthesis. researchgate.netnih.gov
Characterization and Determination of Enantiomeric Purity
Spectroscopic Methods for Enantiomeric Excess Determination
Spectroscopic techniques are powerful tools for the determination of enantiomeric excess. These methods often involve the use of chiral auxiliaries or selectors that interact differently with the two enantiomers, leading to distinguishable signals.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral resolving agents, is a widely used method for determining the enantiomeric purity of chiral compounds, including diols. This technique relies on the formation of diastereomeric complexes between the enantiomers of the analyte and a chiral auxiliary or a chiral lanthanide shift reagent. These diastereomeric complexes exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.
Chiral derivatizing agents (CDAs) react with the chiral diol to form diastereomers, which have different chemical shifts in the NMR spectrum. springernature.comnih.gov For instance, a three-component derivatization protocol involving 2-formylphenylboronic acid and an enantiopure amine like α-methylbenzylamine can be used to determine the enantiopurity of chiral diols. springernature.com The diol reacts to form diastereoisomeric iminoboronate esters, and the ratio of these diastereomers can be determined by integrating the well-resolved signals in their ¹H NMR spectra. springernature.com
Chiral lanthanide shift reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) and tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃), are another class of chiral resolving agents. mit.eduresearchgate.netharvard.edu These reagents form temporary complexes with the analyte, inducing chemical shift differences between the signals of the two enantiomers. harvard.edu The magnitude of the induced shift difference often allows for the baseline separation of at least one pair of enantiotopic signals, enabling the direct determination of enantiomeric composition from the relative peak areas. researchgate.net The effectiveness of a particular chiral shift reagent can depend on the substrate, the solvent, and the molar ratio of the reagent to the substrate. researchgate.netharvard.edu
Table 1: Chiral NMR Shift Reagents for the Determination of Enantiomeric Purity
| Chiral Resolving Agent | Analyte Class | Principle | Reference |
| 2-Formylphenylboronic acid / α-Methylbenzylamine | Chiral Diols | Formation of diastereomeric iminoboronate esters with distinct ¹H NMR signals. springernature.com | springernature.com |
| Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) | Secondary Carbinols | Formation of transient diastereomeric complexes leading to separation of enantiotopic proton signals. mit.eduresearchgate.net | mit.eduresearchgate.net |
| Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃) | β-Hetarylalanine Derivatives | Induces chemical shift differences (ΔΔδ) between enantiomers, allowing for quantification. researchgate.net | researchgate.net |
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. nih.govcsfarmacie.cz The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. csfarmacie.cz
For the separation of 1,3-diols and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. nih.gov Columns like Chiralcel® OD-H, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been successfully used for the enantioseparation of various chiral compounds under normal-phase conditions. researchgate.net The choice of mobile phase, which typically consists of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. researchgate.netnih.gov
The enantiomeric excess of (R)-(+)-1-Phenyl-1,3-propanediol can be determined with high accuracy using chiral HPLC. A typical method would involve dissolving the sample in the mobile phase and injecting it into an HPLC system equipped with a suitable chiral column. The enantiomers are separated and detected, often by UV absorbance, and the enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks.
Table 2: Chiral HPLC Columns and Conditions for Separation of Related Compounds
| Chiral Stationary Phase | Compound Class | Mobile Phase Example | Detection | Reference |
| Chiralcel® OD-H | 3,4-dihydropyrimidin-2(1H)-ones | n-Hexane/Isopropanol | UV | researchgate.net |
| Chiralpak® AD-H | Zolmitriptan enantiomers | n-Hexane/Isopropanol/Methanol/Diethylamine | UV | nih.gov |
| Chiralcel® OD | 1-Phenyl-1-propanol (B1198777) enantiomers | Supercritical CO₂/Methanol | UV | nih.gov |
| Lux® Cellulose-2 | 4,5-dihydro-1H-pyrazole derivatives | Polar organic solvents (e.g., Methanol, Ethanol) | UV | nih.gov |
Optical Rotation and Circular Dichroism Applications
Optical rotation is a fundamental property of chiral substances and is defined as the rotation of the plane of polarized light as it passes through a solution of the compound. sigmaaldrich.com The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration. For this compound, the "(+)" designation indicates that it rotates the plane of polarized light in a clockwise direction (dextrorotatory). The measurement of the optical rotation of a sample and its comparison to the specific rotation of the pure enantiomer can be used to determine its optical purity, which is often correlated with the enantiomeric excess. thieme-connect.de
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique provides information about the stereochemical features of a molecule. A CD spectrum, which plots the difference in absorption (ΔA) or molar ellipticity [θ] against wavelength, is characteristic for a given enantiomer. While one enantiomer will show a positive CD spectrum in a particular region, its mirror image will show a negative spectrum of equal magnitude. This property makes CD an excellent tool for distinguishing between enantiomers and for determining enantiomeric purity. The application of CD to this compound would involve measuring its CD spectrum and comparing it to a standard or using it to quantify the composition of an enantiomeric mixture.
Advanced Chiral Analysis Techniques
Beyond conventional NMR and HPLC, several advanced techniques offer enhanced capabilities for chiral analysis. Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations. diva-portal.org SFC often provides faster analysis times and better resolution, particularly for diol-containing compounds. diva-portal.org When coupled with mass spectrometry (SFC-MS), it provides both separation and structural information.
Another advanced approach involves the use of novel chiral derivatizing agents for NMR spectroscopy that lead to larger chemical shift differences between diastereomers, facilitating more accurate quantification. nih.gov Furthermore, techniques like ion mobility-mass spectrometry (IM-MS) are emerging as powerful tools for the direct analysis of enantiomers, sometimes with the aid of chiral reference compounds. acs.org These advanced methods continually push the boundaries of sensitivity and resolution in the determination of enantiomeric purity.
Role As a Chiral Building Block in Complex Molecule Synthesis
Synthesis of Chiral Pharmaceuticals and Agrochemicals
The precise three-dimensional arrangement of atoms in (R)-(+)-1-Phenyl-1,3-propanediol makes it an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, where specific stereoisomers are often responsible for the desired biological activity. nih.gov
Precursors for Antidepressants (e.g., Fluoxetine)
Key Intermediates in Fluoxetine (B1211875) Synthesis:
| Intermediate | Role in Synthesis |
| (R)-1-phenyl-but-3-en-1-ol | Precursor to (R)-1-phenyl-1,3-propanediol |
| (R)-1-phenyl-1,3-propanediol | Key chiral diol intermediate |
| 3-methylamino-1-phenyl-1-propanol | Direct precursor to the final fluoxetine structure |
Building Blocks for Antiepileptic Agents (e.g., Felbamate derivatives)
This compound is a foundational component in the synthesis of certain antiepileptic drugs, most notably derivatives of Felbamate. nih.gov Felbamate, chemically known as 2-phenyl-1,3-propanediol (B123019) dicarbamate, is an anticonvulsant used in the treatment of epilepsy. nih.govsigmaaldrich.com The core structure of Felbamate is 2-phenyl-1,3-propanediol, highlighting the direct structural relationship to this compound. simsonpharma.comchemicalbook.comsigmaaldrich.com The synthesis of these derivatives often involves the use of 2-phenyl-substituted-1,3-propanediols as key intermediates. google.com
Applications in Prodrug Development and Targeted Drug Delivery
The unique chemical structure of this compound and its derivatives lends itself to applications in prodrug design and targeted drug delivery systems. nih.gov Prodrugs are inactive compounds that are converted into active drugs in the body, a strategy often employed to improve drug delivery to specific sites, such as the brain. nih.gov The development of long-acting drug delivery systems is another area where such chiral building blocks are of interest. nih.gov By modifying the physicochemical properties of a drug through conjugation with a promoiety, its release profile and targeting capabilities can be enhanced. nih.gov
Development of Chiral Ligands and Auxiliaries
The chirality of this compound is leveraged in the creation of chiral ligands and auxiliaries, which are essential tools for controlling the stereochemical outcome of chemical reactions. researchgate.net
Asymmetric Induction in Organic Transformations (e.g., Michael Addition, Aldol (B89426) Reactions)
Chiral auxiliaries derived from this compound can be used to induce asymmetry in a variety of organic transformations. These auxiliaries temporarily attach to a substrate, directing the approach of a reagent to create a specific stereoisomer of the product. This strategy is particularly effective in reactions such as Michael additions and aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The development of new families of chiral auxiliaries is an ongoing area of research. researchgate.net Furthermore, chiral ligands are crucial for the development of catalysts used in asymmetric synthesis, including reactions like the enantioselective addition of organozinc reagents to aldehydes. nih.gov
Precursor for Advanced Materials and Polymers
The applications of this compound extend beyond pharmaceuticals into the realm of materials science. It serves as a monomer or a precursor to monomers for the synthesis of chiral polymers and advanced materials. nih.gov For instance, poly(1,3-propanediol)-based polymers are being investigated for their unique properties. mdpi.com The incorporation of chiral units like this compound into polymer chains can impart specific optical, mechanical, or recognition properties to the resulting material.
Biological Activity and Structure Activity Relationship Sar Studies
Investigation of Pharmacological Potential and Mechanisms
While direct pharmacological applications of (R)-(+)-1-Phenyl-1,3-propanediol are not extensively documented in the provided search results, its structural relationship to other pharmacologically active propanediol (B1597323) derivatives suggests potential areas of interest. Propanediols, in general, are utilized in a wide range of applications, including as building blocks in the synthesis of polymers and as components in pharmaceutical and cosmetic formulations. frontiersin.orgwikipedia.orgnih.govmdpi.com For instance, 1,3-propanediol (B51772) is a key component in the production of polytrimethylene terephthalate (B1205515) (PTT) and can be found in products like composites, adhesives, and coatings. wikipedia.org
The biological activity of polymers derived from 1,3-propanediol, such as poly(1,3-propanediol citrate), has been investigated for biomedical applications. These materials are of interest due to their potential for good biocompatibility and biodegradability. nih.gov The core structure of this compound is also found within more complex molecules with established pharmacological actions. For example, Dapagliflozin, a selective inhibitor of sodium-glucose transport protein 2 (SGLT2), contains a phenylpropanediol moiety. wikipedia.org This suggests that the 1-phenyl-1,3-propanediol scaffold could serve as a valuable starting point for the design of new therapeutic agents.
Structure-Activity Relationship (SAR) and Stereoselectivity in Biological Interactions
The stereochemistry of 1-phenyl-1,3-propanediol plays a crucial role in its biological interactions, a concept well-established in pharmacology where the three-dimensional arrangement of a molecule can dictate its efficacy and selectivity. The "(R)" designation in this compound specifies the absolute configuration at the chiral center, which is the carbon atom bonded to both the hydroxyl group and the phenyl group. This specific spatial arrangement is critical for its interaction with enzymes and receptors.
Enzymatic reactions often exhibit high stereoselectivity, meaning they preferentially act on one stereoisomer over another. For example, the production of (R)-1-phenyl-1,3-propanediol from 3-hydroxy-1-phenylpropane-1-one by an enzyme from Trichosporon fermentans demonstrates anti-Prelog specificity, resulting in a product with over 99% enantiomeric excess. nih.gov This high degree of stereoselectivity underscores the importance of the (R)-configuration for the enzyme's active site recognition and catalytic activity.
Furthermore, studies on the bio-oxidation of related compounds like 1-phenyl-1,2-propanediol have shown that microorganisms can selectively oxidize one enantiomer, allowing for the kinetic resolution of a racemic mixture. researchgate.net This highlights how the stereochemistry at different positions on the propanediol backbone influences the rate and selectivity of biological transformations. The precise orientation of the phenyl and hydroxyl groups in this compound is therefore a key determinant of its biological activity and interactions.
Enzymatic Reactions and Substrate Specificity in Biological Systems
This compound is a product of specific enzymatic reactions, highlighting the principle of substrate specificity in biological systems. An NADPH-dependent oxidoreductase isolated from the yeast Trichosporon fermentans AJ-5152 has been identified as capable of producing (R)-1-phenyl-1,3-propanediol. nih.gov
This enzyme specifically catalyzes the reduction of 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-1-phenyl-1,3-propanediol. nih.gov The reaction exhibits a high degree of stereoselectivity, yielding the (R)-enantiomer with an optical purity exceeding 99% e.e. nih.gov The enzyme displays optimal activity at a pH of 7.0 and a temperature of 40°C. nih.gov Kinetic studies of this enzyme have determined the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the substrate HPPO. nih.gov
The substrate specificity of this enzyme is a key feature. While it efficiently converts HPPO to (R)-1-phenyl-1,3-propanediol, its activity with other potential substrates has not been detailed in the provided search results. The production of this specific chiral diol is part of a broader field of biocatalysis, where enzymes are used to synthesize valuable chiral compounds. researchgate.net
Metabolism and Biotransformation Pathways
The metabolism of this compound itself is not explicitly detailed in the search results. However, the biotransformation pathways leading to its formation have been elucidated. The primary pathway for the biological production of (R)-1-phenyl-1,3-propanediol involves the enzymatic reduction of a precursor molecule.
Specifically, the biotransformation of 3-hydroxy-1-phenylpropane-1-one (HPPO) by an NADPH-dependent oxidoreductase from Trichosporon fermentans yields (R)-1-phenyl-1,3-propanediol. nih.gov This conversion is a key step in the microbial synthesis of this chiral diol. The process is dependent on the coenzyme NADPH, which provides the reducing equivalents for the reaction. nih.gov
The broader context of propanediol metabolism in microorganisms involves pathways for the conversion of glycerol (B35011) to 1,3-propanediol. frontiersin.orgnih.gov These pathways typically involve a two-step process catalyzed by glycerol dehydratase and 1,3-propanediol oxidoreductase. frontiersin.orgnih.gov While this relates to the unsubstituted 1,3-propanediol, it provides a general framework for how diols can be synthesized and potentially metabolized in biological systems. The biotransformation of this compound would likely involve further oxidation or conjugation reactions to facilitate its excretion from the body, although specific pathways have not been identified in the provided information.
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in (R)-(+)-1-Phenyl-1,3-propanediol Synthesis
The synthesis of enantiomerically pure compounds like this compound is a key focus in modern organic chemistry. Green chemistry principles are increasingly being applied to develop more sustainable and efficient synthetic methods. These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.
One of the most promising green strategies is the use of biocatalysts. Enzymes, such as oxidoreductases, offer high stereoselectivity under mild reaction conditions. For instance, an NADPH-dependent enzyme isolated from Trichosporon fermentans AJ-5152 has been shown to effectively convert 3-hydroxy-1-phenylpropane-1-one to (R)-1-phenyl-1,3-propanediol with an impressive optical purity of over 99% enantiomeric excess (e.e.). nih.gov This enzymatic reduction demonstrates anti-Prelog's specificity and can be coupled with an NADPH recycling system to achieve a total yield of 8.9 g/L in 16 hours. nih.gov
Another innovative green approach is deracemization, which converts a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. A stereoinverting cascade system using whole cells has been successfully applied for the synthesis of (R)-1,3-butanediol from its racemate. researchgate.net This method, involving the enantioselective oxidation of the (S)-enantiomer followed by the asymmetric reduction of the resulting ketone to the (R)-enantiomer, presents a promising strategy that could be adapted for the production of this compound. researchgate.net
The broader context of green synthesis also includes the use of renewable feedstocks. While traditional chemical synthesis of 1,3-propanediol (B51772) often relies on petrochemicals like ethylene (B1197577) oxide or acrolein, biotechnological routes using renewable resources such as glycerol (B35011) or glucose are gaining traction. frontiersin.orgresearchgate.net The biosynthesis of 1,3-propanediol in microorganisms like Escherichia coli is a well-established green process. frontiersin.orgnih.gov This bio-based 1,3-propanediol can then serve as a starting material for further chemical or enzymatic modifications to produce chiral derivatives like this compound.
Chemoenzymatic one-pot syntheses, which combine chemical and enzymatic steps in a single reaction vessel, are also being explored to enhance efficiency and reduce waste. sigmaaldrich.com These methods streamline the synthetic process, minimizing the need for purification of intermediates and reducing solvent usage.
Computational Chemistry and Molecular Modeling in Reaction Design
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and designing stereoselective reactions. These methods provide insights into reaction mechanisms and enzyme-substrate interactions at the atomic level, which can guide the development of more efficient and selective catalysts for the synthesis of compounds like this compound.
Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes of enzymes in different solvent environments. A study on porcine pancreatic lipase (B570770) in non-aqueous organic solvents revealed how the solvent affects the enzyme's structure and flexibility, which is crucial for its catalytic activity and stability in biocatalytic syntheses. frontiersin.org Such simulations can help in selecting the optimal reaction medium for lipase-catalyzed resolutions or esterifications to produce chiral compounds. frontiersin.orgnih.gov
Quantum mechanics/molecular mechanics (QM/MM) calculations offer a powerful approach to investigate the transition states of enzymatic reactions. A QM/MM study on the hydrolysis of limonene (B3431351) 1,2-epoxide by an epoxide hydrolase elucidated the roles of key amino acid residues in the catalytic mechanism and explained the observed stereoselectivity. nih.gov Although not directly on this compound, this type of study demonstrates the potential of QM/MM methods to be applied to the design of ketoreductases for the highly selective synthesis of this specific diol by modeling the enzyme's active site and the substrate's binding orientation. nih.gov
Furthermore, computational methods are employed for chiral recognition studies. Resonance-enhanced multiphoton ionization (R2PI) spectroscopy combined with molecular dynamics simulations has been used to study the non-covalent interactions between chiral molecules in the gas phase. This technique can help in understanding the subtle energetic differences between diastereomeric complexes, which is the basis for chiral discrimination.
Advanced Applications in Chemical Biology and Material Science
The unique chiral structure of this compound makes it a valuable building block for a range of advanced applications in both chemical biology and material science.
In the realm of chemical biology , chiral diols are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov The related compound, (1S,2S)-2-amino-1-phenyl-1,3-propanediol, can be used to prepare chiral ligands for asymmetric catalysis, such as the 1,4-addition of organozinc reagents to enones. oup.com This highlights the potential of this compound to serve as a precursor for novel chiral ligands and catalysts. Chiral diols can also be used as chiral derivatizing agents to determine the enantiomeric purity of other molecules using techniques like NMR spectroscopy. mdpi.comunipi.it
In material science , 1,3-propanediol is a key monomer in the production of biodegradable polyesters. researchgate.netcapes.gov.br The incorporation of substituted 1,3-propanediols can significantly influence the thermal and mechanical properties of these polymers. For example, studies on polyesters derived from 2,5-furandicarboxylic acid and various 1,3-propanediols have shown that the presence and nature of substituent groups on the diol backbone affect the glass transition temperature, crystallinity, and gas barrier properties of the resulting polymer. acs.orgresearchgate.net The specific chirality of this compound could be exploited to create polymers with unique, controlled properties. For instance, blending poly(1,3-propanediol palmitate) with polylactic acid (PLLA) has been shown to improve the toughness and crystallinity of PLLA films. mdpi.com
Q & A
Q. What are the key structural features of (R)-(+)-1-Phenyl-1,3-propanediol that influence its reactivity in regioselective acylation reactions?
The molecule contains two hydroxyl groups (primary and secondary) on adjacent carbons, which exhibit distinct reactivity. Regioselective acylation can be achieved using geminal diacetates or enzymatic catalysts, favoring the secondary hydroxyl group to produce 3-acetoxy-1-phenyl-propan-1-ol in >90% yield. Solid acid catalysts like HNbMoO6 or enzymatic systems enhance selectivity by differentiating steric and electronic environments of the hydroxyl groups .
Q. Which microbial strains or enzymatic systems are reported for stereoselective synthesis of this compound?
Trichosporon fermentans AJ-5152 produces an (R)-specific carbonyl reductase that catalyzes the asymmetric reduction of prochiral ketones to yield (R)-enantiomers with high enantiomeric excess (ee >99%). Similarly, Candida parapsilosis expresses NADH-dependent reductases for stereoselective synthesis, though catalytic efficiency varies with substrate and media conditions .
Q. What analytical methods are used to characterize reaction products of this compound derivatives?
Gas chromatography (GC) with retention time analysis (e.g., 10.6 min for 2-hydroxy-1,3-propanediol) and enantioselective HPLC are standard. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm regioselectivity and stereochemistry, particularly for acetylated or enzymatically resolved derivatives .
Q. How does microbial biotransformation of cinnamyl alcohol relate to this compound synthesis?
Colletotrichum acutatum reduces cinnamyl alcohol’s double bond and oxidizes its side chain to produce 1-phenyl-1,3-propanediol as an intermediate. Sabouraud medium optimizes this transformation over 288 hours, highlighting the role of culture conditions in yield maximization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow EU regulations (1272/2008) for chemical classification. Use personal protective equipment (PPE), ensure ventilation, and avoid exposure to hydroxyl-reactive agents. Safety data sheets (SDS) for analogous diols (e.g., 3-chloro-1,2-propanediol) recommend waste neutralization and spill containment protocols .
Advanced Research Questions
Q. How can enzymatic kinetic resolution (EKR) and chemoenzymatic dynamic kinetic resolution (DKR) be optimized for high enantiomeric excess (ee) in chiral derivatives?
EKR requires enantioselective hydrolases (e.g., Candida antarctica lipase B) to resolve racemic mixtures, while DKR combines enzymatic resolution with in situ racemization using metal catalysts (e.g., ruthenium complexes). Optimizing pH (5.0–7.0), temperature (30–45°C), and acyl donor concentration (e.g., geminal diacetates) achieves ee >99% and yields up to 94% .
Q. What strategies enhance the stability and activity of oxidoreductases for this compound synthesis?
Protein engineering (e.g., site-directed mutagenesis of substrate-binding pockets) improves enzyme thermostability. Immobilization on silica nanoparticles or covalent organic frameworks (COFs) enhances reusability. Media supplementation with NADH/NAD+ cofactors (0.1–1.0 mM) sustains catalytic cycles .
Q. How can contradictions in reported catalytic efficiencies of microbial reductases be resolved?
Discrepancies arise from differences in media composition (e.g., Sabouraud vs. YPD), substrate loading (5–20 mM), and assay conditions (pH, temperature). Standardizing reaction parameters and using kinetic modeling (e.g., Michaelis-Menten analysis with Km and Vmax) enables cross-study comparisons .
Q. What role does this compound play in designing allosteric modulators?
The diol scaffold serves as a pharmacophore in positive allosteric modulators (PAMs) targeting serotonin receptors. Its stereochemistry influences binding affinity to hydrophobic pockets, as shown in structure-activity relationship (SAR) studies of 4-undecylpiperidine-2-carboxamides. Retaining the (R)-configuration improves Cai<sup>2+</sup> release modulation by >30% .
Q. What computational tools predict regioselectivity in hydroxyl group modifications of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict acylation/oxidation sites. Molecular docking with enzyme structures (e.g., carbonyl reductase from T. fermentans) identifies steric and electronic barriers to secondary hydroxyl activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
